β-Amyloid (1-42), rat TFA

Alzheimer's Disease Amyloid Aggregation Species Specificity

β-Amyloid (1-42), rat TFA is the only species-authentic rodent Aβ42 peptide for generating physiologically relevant Alzheimer's pathology. Its unique N-terminal substitutions (R5G, Y10F, H13R) produce a 29-fold faster aggregation rate and distinct neurotoxicity profile versus human Aβ42, making human peptide inappropriate for rat models. Supplied as lyophilized TFA salt, fully compatible with standard HFIP monomerization and oligomer preparation. For primary rat neuron cultures, in vivo rodent AD models, or comparative kinetic studies, this is the non-negotiable, species-matched reagent.

Molecular Formula C₁₉₉H₃₀₇N₅₃O₅₉S.C₂HF₃O₂
Molecular Weight 4532.04
Cat. No. B1574767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Amyloid (1-42), rat TFA
Molecular FormulaC₁₉₉H₃₀₇N₅₃O₅₉S.C₂HF₃O₂
Molecular Weight4532.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (1-42), rat TFA: Species-Specific Peptide for Alzheimer's Research


β-Amyloid (1-42), rat TFA is a 42-amino-acid synthetic peptide corresponding to the rodent sequence of the amyloid beta-protein, differing from the human analog by three N-terminal substitutions: Arg5Gly, Tyr10Phe, and His13Arg [1]. As a trifluoroacetate (TFA) salt, this lyophilized powder is the industry-standard form for preparing monomeric solutions via HFIP treatment, a critical step for controlling aggregation state in experimental systems . The peptide is primarily employed to establish in vitro and in vivo models of Alzheimer's disease (AD), where its species-specific assembly and neurotoxic properties provide a defined baseline for studying amyloid pathology and evaluating therapeutic interventions .

Why Rodent β-Amyloid (1-42) Cannot Be Substituted with Human Aβ1-42


Direct substitution of rat β-Amyloid (1-42) with its human counterpart is not scientifically valid due to fundamental, sequence-driven differences in aggregation kinetics and assembly morphology. The three amino acid substitutions in the rodent peptide (R5G, Y10F, H13R) are not conservative; they dramatically alter the peptide's biophysical behavior, leading to a distinct rank order of assembly rate (mouse > rat > human) and divergent neurotoxicity profiles [1]. Studies demonstrate that 'humanizing' rat Aβ via mutation reduces fibril formation efficiency, confirming that the native rodent sequence produces a unique aggregation pathway [2]. Therefore, for experiments using rat-derived cells, tissues, or in vivo models, employing the species-matched peptide is essential for generating physiologically relevant data, as the response to human Aβ assemblies may not recapitulate native rodent pathology [3].

Quantitative Differentiation of β-Amyloid (1-42), rat TFA from Comparators


Species-Specific Assembly Kinetics: Rat vs. Human vs. Mouse Aβ1-42

β-Amyloid (1-42), rat (Od) displays a distinct aggregation kinetic profile compared to human Aβ42 and mouse Aβ42 (Mm). In dynamic light scattering (DLS) experiments monitoring the rate of growth in scattering intensity (dI/dt)/I0, the rat peptide (Od) exhibited a rate of 1.43, which is ~29-fold faster than human Aβ42 (0.05) and ~16-fold faster than mouse Aβ42 (0.09) [1]. This demonstrates that the rat peptide has a unique and significantly accelerated initial assembly phase.

Alzheimer's Disease Amyloid Aggregation Species Specificity

Divergent Neurotoxicity Profiles of Aβ Assemblies

Assemblies formed from rat Aβ42 (Od) exhibit a distinct neurotoxic potency compared to those from human Aβ42. In cell viability assays using differentiated PC12 cells, the rank order of neurotoxicity for assemblies formed immediately after preparation was human Aβ42 > mouse Aβ42 ≈ rat Aβ42 [1]. Specifically, while human Aβ42 assemblies are most toxic, rat Aβ42 assemblies produce a significantly lower level of toxicity, which is comparable to that of mouse Aβ42.

Neurotoxicity Cell Viability Alzheimer's Disease Model

TFA Salt Form: The Industry Standard for Monomeric Aβ Preparation

The trifluoroacetate (TFA) salt form of β-Amyloid (1-42), rat is the established industry standard for experimental use, as it is required for the widely adopted HFIP (hexafluoroisopropanol) monomerization protocol . This contrasts with other salt forms like HCl or NaOH, which are used for different purposes. The TFA salt in HFIP creates a homogenous monomeric starting population, a critical prerequisite for reproducible aggregation kinetics and toxicity studies. While the TFA salt itself has low water solubility (<0.1 mg/mL in H2O), its high solubility in DMSO (100 mg/mL or 22.07 mM) facilitates the preparation of concentrated stock solutions for downstream dilution into aqueous buffers [1].

Peptide Chemistry Formulation Aggregation Control

High and Consistent Purity for Reproducible Aggregation Studies

β-Amyloid (1-42), rat TFA is supplied with a high and tightly controlled purity specification, typically ≥98% as verified by HPLC [REFS-1, REFS-2, REFS-3]. This is a critical quality attribute, as even minor peptide impurities or truncated sequences can act as seeds or inhibitors, drastically altering the kinetics and pathway of Aβ aggregation. While many peptide vendors offer 'research grade' material, the consistent high purity of this specific product across multiple reputable suppliers (MedChemExpress, TargetMol, InvivoChem) provides a level of batch-to-batch confidence essential for longitudinal studies and therapeutic screening campaigns.

Peptide Purity Quality Control Batch Consistency

Optimal Applications for β-Amyloid (1-42), rat TFA


Establishing Species-Matched Alzheimer's Disease Models in Rat Primary Neurons and In Vivo

For researchers using rat primary hippocampal or cortical neuron cultures, or establishing in vivo AD models in rats (e.g., via intracerebroventricular injection), β-Amyloid (1-42), rat TFA is the definitive reagent. The evidence shows that rat Aβ42 assemblies have a distinct neurotoxic potency compared to human Aβ42 [1]. Using the species-matched peptide ensures that the observed neuropathology is directly relevant to the rodent system, avoiding artifacts introduced by cross-species sequence differences that alter aggregation kinetics and toxicity profiles [2].

Comparative Biophysical Studies of Aβ Aggregation Across Species

β-Amyloid (1-42), rat TFA is essential for comparative biophysics studies aimed at understanding how primary sequence governs amyloid assembly. The peptide's unique, 29-fold faster initial aggregation rate compared to human Aβ42 [1] provides a powerful experimental window into the molecular determinants of aggregation kinetics. This product, with its high purity and compatibility with the standard HFIP monomerization protocol , provides a well-defined starting material for generating reproducible kinetic data via techniques like Thioflavin T fluorescence and dynamic light scattering.

Screening of Anti-Aggregation Compounds in a Rodent-Specific Context

When screening small molecules or biologics for their ability to inhibit Aβ aggregation in a rodent model context, β-Amyloid (1-42), rat TFA is the appropriate target. Its divergent assembly pathway and morphology [1] mean that compounds identified using human Aβ may not exhibit the same efficacy against the rat peptide. Using the species-matched peptide in primary screens or secondary validation assays ensures that lead compounds are active against the relevant amyloid species in the intended preclinical model system.

Mechanistic Studies of Rodent Aβ Oligomer-Induced Neurotoxicity

For investigations focused on the specific mechanisms of rodent Aβ oligomer toxicity (e.g., calcium dyshomeostasis, receptor binding), this product is required. The well-defined aggregation protocol for the TFA salt allows for the controlled generation of specific oligomeric species. Studies have established the size-dependent neurotoxicity of Aβ1-42 oligomers [3], and using the rat sequence ensures that the oligomers studied are those naturally formed in rodent models, providing a more accurate understanding of disease-relevant pathways.

Quote Request

Request a Quote for β-Amyloid (1-42), rat TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.